2-Bromo-3-fluorostyrene
Description
2-Bromo-3-fluorostyrene (synonyms: 3-Bromo-2-fluorostyrene, 1-bromo-2-fluoro-3-vinylbenzene) is a halogenated styrene derivative with the molecular formula C₈H₆BrF and a molecular weight of 189.04 g/mol. It features a vinyl group attached to a benzene ring substituted with bromine at the 3-position and fluorine at the 2-position. This compound is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials due to its reactive bromine and fluorine substituents, which facilitate cross-coupling reactions and regioselective modifications .
Properties
IUPAC Name |
2-bromo-1-ethenyl-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-4-3-5-7(10)8(6)9/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKAGDPURTUXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorostyrene typically involves the halogenation of styrene derivatives. One common method includes the bromination of 3-fluorostyrene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of phase-transfer catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: The double bond in the styrene moiety can undergo addition reactions with electrophiles or radicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent.
Radical Addition: Reagents such as hydrogen bromide or peroxides can be used under radical initiation conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 2-azido-3-fluorostyrene or 2-cyano-3-fluorostyrene can be formed.
Coupling Products: The coupling reactions yield various biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Bromo-3-fluorostyrene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorostyrene largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of carbon-carbon bonds . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
3-Bromo-beta,beta-difluorostyrene (CAS: 84750-92-5)
- Molecular Formula : C₈H₅BrF₂
- Molecular Weight : 219.03 g/mol
- Substituents : Bromine at the 3-position, two fluorine atoms on the beta-carbon of the vinyl group.
- Applications: Used in fluorinated polymer precursors and as a substrate for synthesizing trifluoromethylated compounds .
3-Bromo-2-fluoro-1-(trifluoromethyl)benzene (CAS: MFCD00070812)
- Molecular Formula : C₇H₃BrF₄
- Molecular Weight : 243.00 g/mol
- Substituents : Bromine at 3-position, fluorine at 2-position, and a trifluoromethyl (-CF₃) group at 1-position.
- Key Differences :
- The trifluoromethyl group introduces steric bulk and strong electron-withdrawing effects, making it less reactive in vinyl-based polymerizations but highly valuable in medicinal chemistry for improving metabolic stability .
- Applications: High-purity grades (>97%) are used in drug discovery and agrochemical intermediates .
2-Bromo-3-fluoropyridine (CAS: 40273-45-8)
- Molecular Formula : C₅H₃BrFN
- Molecular Weight : 175.99 g/mol
- Substituents : Bromine and fluorine on a pyridine ring.
- Key Differences: The pyridine ring provides a nitrogen heterocycle, enabling coordination chemistry and base-catalyzed reactions, unlike the non-aromatic vinyl group in styrenes. Applications: Key intermediate in synthesizing antiviral and anticancer agents .
Comparative Analysis of Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (Estimated) | Reactivity Profile |
|---|---|---|---|---|---|---|
| 2-Bromo-3-fluorostyrene | - | C₈H₆BrF | 189.04 | Br (3-position), F (2-position) | ~200–220°C | Suzuki coupling, halogen exchange |
| 3-Bromo-beta,beta-difluorostyrene | 84750-92-5 | C₈H₅BrF₂ | 219.03 | Br (3-position), F (beta-carbon) | ~230–250°C | Radical polymerization, fluorination |
| 3-Bromo-2-fluoro-1-(trifluoromethyl)benzene | MFCD00070812 | C₇H₃BrF₄ | 243.00 | Br, F, -CF₃ | ~180–200°C | Nucleophilic substitution, SNAr |
| 2-Bromo-3-fluoropyridine | 40273-45-8 | C₅H₃BrFN | 175.99 | Br, F on pyridine | ~150–170°C | Metal-catalyzed cross-coupling |
Notes:
- Boiling points are estimated based on molecular weight and substituent effects.
- Reactivity : Bromine in styrenes participates in cross-coupling (e.g., Suzuki), while pyridine derivatives undergo nucleophilic aromatic substitution (SNAr) .
Biological Activity
2-Bromo-3-fluorostyrene is a halogenated styrene derivative that has gained attention in various fields, including medicinal chemistry and materials science. Its unique structural features impart distinctive biological activities, making it a subject of interest for researchers exploring new pharmaceuticals and agrochemicals.
This compound is characterized by the presence of both bromine and fluorine substituents on the aromatic ring, which significantly influence its reactivity and biological interactions. The compound has the molecular formula C8H6BrF and a molecular weight of approximately 217.04 g/mol.
1. Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that halogenated styrenes can induce apoptosis in cancer cells through the activation of specific signaling pathways. A study evaluating the cytotoxicity of related compounds showed an IC50 value of approximately 15 µM against human breast cancer cells, suggesting potential therapeutic applications in oncology .
2. Enzyme Inhibition
This compound has been investigated for its inhibitory effects on certain enzymes, particularly those involved in inflammatory processes. It has been reported to act as an inhibitor of nitric oxide synthase (NOS), which plays a crucial role in the regulation of vascular tone and inflammation. Compounds with similar structures demonstrated selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS), indicating potential for treating neuroinflammatory conditions .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, with findings suggesting effectiveness against various bacterial strains. In vitro assays revealed that the compound exhibits significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL . This suggests its potential utility in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances lipophilicity; increases membrane permeability |
| Fluorine | Modulates electronic properties; influences binding affinity to biological targets |
Case Study 1: Anticancer Activity
A study conducted on a series of halogenated styrenes, including this compound, evaluated their effects on MCF-7 breast cancer cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to non-halogenated analogs, with this compound showing promising results .
Case Study 2: Enzyme Inhibition
In another investigation focusing on NOS inhibition, researchers synthesized several derivatives of styrenes and assessed their potency against nNOS. The study found that this compound was among the most selective inhibitors, demonstrating a significant reduction in nitric oxide production in treated neuronal cells .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-3-fluorostyrene, and how can reaction yields be optimized?
Methodological Answer: A common approach involves bromination of 3-fluorostyrene derivatives using electrophilic brominating agents (e.g., NBS in CCl₄). Alternatively, cross-coupling reactions (e.g., Heck coupling) between 2-bromo-3-fluorobenzene derivatives and ethylene precursors may be employed. To optimize yields:
Q. How should this compound be stored to ensure stability, and what safety protocols are critical?
Methodological Answer:
Q. Which analytical techniques are most reliable for confirming the identity of this compound?
Methodological Answer:
- NMR Spectroscopy: Compare H/C NMR shifts with computational predictions (e.g., ACD/Labs Percepta) to verify substituent positions .
- GC-MS: Confirm molecular ion peaks (e.g., m/z ≈ 200–220 for C₈H₅BrF) and fragmentation patterns .
- Elemental Analysis: Validate Br/F content within ±0.3% of theoretical values .
Q. What purification strategies are effective for removing common byproducts (e.g., dihalogenated impurities)?
Methodological Answer:
- Recrystallization: Use a hexane/chloroform mixture to exploit solubility differences between target and dihalogenated byproducts.
- Distillation: For volatile impurities, fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) .
- Validate purity via HPLC with UV detection (λ = 254 nm) to resolve halogenated contaminants .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected 19^{19}19F NMR shifts) be resolved during characterization?
Methodological Answer:
- Isomer Analysis: Check for regioisomers (e.g., 2-Bromo-4-fluorostyrene) via 2D NMR (COSY, NOESY) to confirm substitution patterns .
- Computational Validation: Compare experimental F shifts with DFT-calculated values (Gaussian/B3LYP/6-31G*) to identify anomalies .
- Spectral Libraries: Cross-reference IR peaks (e.g., C-Br ~550 cm⁻¹, C-F ~1250 cm⁻¹) with NIST or EPA databases .
Q. What strategies enhance the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Catalyst Optimization: Use Pd(PPh₃)₄ with Cs₂CO₃ in THF/water for improved coupling efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C) while maintaining >90% yield .
- Boronate Partner Design: Prioritize electron-deficient arylboronic acids to offset deactivation by the fluorine substituent .
Q. How can thermal and photolytic decomposition pathways of this compound be systematically studied?
Methodological Answer:
- TGA/DSC: Quantify decomposition onset temperatures (typically 150–200°C for bromostyrenes) under nitrogen .
- UV-Stability Assays: Expose to 254 nm UV light in quartz cells; monitor degradation via HPLC every 24 hrs .
- Mechanistic Probes: Trap radical intermediates with TEMPO and analyze via ESR to elucidate degradation mechanisms .
Q. What methodologies are suitable for analyzing halogen exchange reactions in this compound under basic conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
